2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide
Description
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a benzyl group at the 3-position of the heterocyclic core, a 4-oxo moiety, and a sulfanyl-linked acetamide side chain terminating in a 4-phenylbutan-2-yl amine group. This scaffold is structurally analogous to several bioactive thienopyrimidinones, which are known for their roles as kinase inhibitors, antimicrobial agents, or modulators of signaling pathways such as Wnt/β-catenin .
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-18(12-13-19-8-4-2-5-9-19)26-22(29)17-32-25-27-21-14-15-31-23(21)24(30)28(25)16-20-10-6-3-7-11-20/h2-11,14-15,18H,12-13,16-17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWNJAKZYVOGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide is a member of the thienopyrimidine class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 396.56 g/mol. The structure includes a thieno[3,2-d]pyrimidine core that contributes to its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O2S |
| Molecular Weight | 396.56 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Purity | ≥95% |
Antitumor Activity
Recent studies have demonstrated that compounds within the thienopyrimidine class exhibit significant antitumor properties. For instance, a study evaluated a series of thieno[2,3-d]pyrimidine derivatives against the NCI 60 cancer cell line panel. Compounds similar to the target compound showed potent growth inhibition across multiple cell lines, with some exhibiting better activity than standard chemotherapeutics like 5-fluorouracil .
The antitumor activity is primarily attributed to the inhibition of key enzymes involved in cellular proliferation and survival. Notably, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR) , a crucial enzyme in the folate metabolism pathway, which is often overexpressed in cancer cells. The structural features that enhance binding affinity to DHFR include specific nitrogen and oxygen atoms that facilitate interactions with amino acids in the enzyme's active site .
Apoptotic Induction
Apoptosis assays conducted on similar compounds have indicated that they can induce programmed cell death in cancer cells. For example, one study reported that a related compound induced apoptosis in SNB-75 cells with an apoptotic rate of approximately 24.11% , significantly higher than untreated controls .
Table 2: Apoptotic Activity Data
| Compound | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) | Total Apoptosis (%) |
|---|---|---|---|---|
| Compound 20 | 8.49 | 13.43 | 2.19 | 24.11 |
| MTX | 6.78 | 18.08 | 2.52 | 27.38 |
| Control | 0.73 | 0.28 | 0.37 | 1.38 |
In Vitro Studies
A comprehensive evaluation of thienopyrimidine derivatives has revealed their potential as anticancer agents through various in vitro studies:
- Cell Line Studies : Various derivatives were tested against multiple human tumor cell lines with results indicating significant cytotoxicity and selectivity towards malignant cells compared to normal cells.
- Mechanistic Insights : Research has shown that these compounds can disrupt cell cycle progression and induce apoptosis through caspase activation pathways .
In Silico Drug Design
In silico studies have also been employed to predict the binding affinities of these compounds to target enzymes such as DHFR, providing insights into their potential efficacy as therapeutic agents.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas from evidence.
Functional Group Impact on Properties
- 4-Oxo is conserved across all analogues, critical for hydrogen bonding with kinase ATP-binding domains or other targets .
Side Chain Variations :
- N-(4-phenylbutan-2-yl) introduces a branched alkyl chain with a terminal phenyl group, likely improving membrane permeability but increasing molecular weight.
- Trifluoromethoxy (in ) and benzothiazole (in ) groups enhance electronegativity and π-π stacking, respectively, improving target affinity and pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
